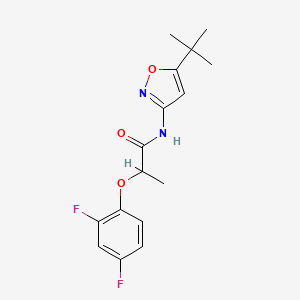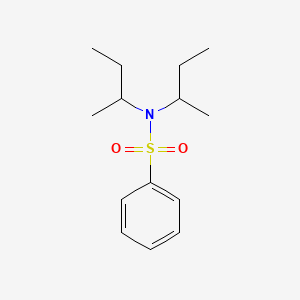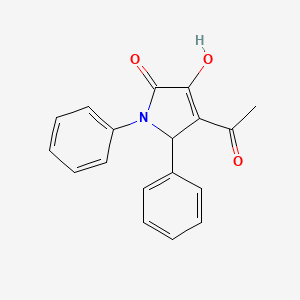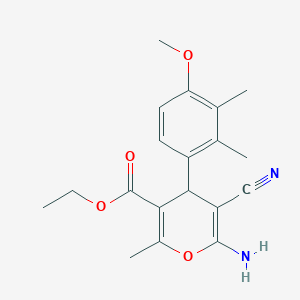
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been demonstrated to be an effective therapeutic approach for various B-cell malignancies.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide binds to the ATP-binding site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to induce apoptosis and inhibit cell proliferation in various B-cell malignancies. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to inhibit B-cell activation and differentiation, leading to the inhibition of antibody production. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has also been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in B-cell malignancies. However, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has a relatively short half-life, which may limit its use in long-term experiments. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Future Directions
Future research on N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide could focus on its potential therapeutic applications in other B-cell malignancies, as well as its combination with other targeted therapies. In addition, further studies could investigate the off-target effects of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide and their potential implications for its clinical use. Finally, studies could investigate the potential use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide as a diagnostic tool for B-cell malignancies, as BTK expression is often upregulated in these cancers.
Synthesis Methods
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of 5-tert-butyl-3-isoxazolecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,4-difluoroaniline to obtain the desired product.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been extensively studied for its therapeutic potential in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3/c1-9(22-12-6-5-10(17)7-11(12)18)15(21)19-14-8-13(23-20-14)16(2,3)4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSXTXLHBIQUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146371 | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)propanamide | |
CAS RN |
959239-72-6 | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Difluorophenoxy)-N-[5-(1,1-dimethylethyl)-3-isoxazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)
![N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4925941.png)
![1-(3-fluorobenzyl)-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4925955.png)
![2-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4925969.png)

![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)

